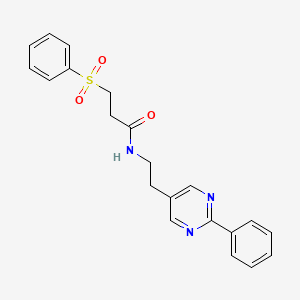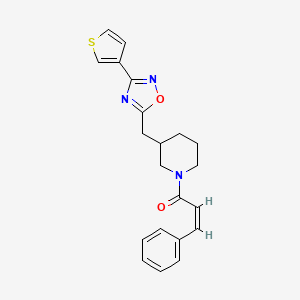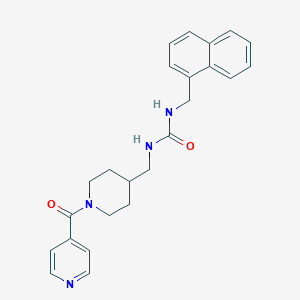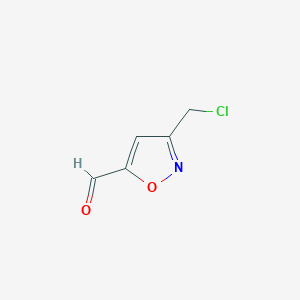
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as OPA-15406, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Antimicrobial Activity
Compounds incorporating the 1,3,4-oxadiazole nucleus, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrate significant antimicrobial activity. The synthesis and structural confirmation through spectroscopic methods show these compounds' potential in addressing microbial resistance through novel antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Drug Metabolism Studies
Studies on related compounds, such as LC15-0133, provide insights into the metabolic pathways in liver microsomes, highlighting the potential for investigating the metabolism of novel therapeutic agents. These studies explore the structural characterization of metabolites, offering a basis for understanding the metabolic fate of drugs containing the oxadiazole ring (Yoo et al., 2008).
Antibacterial Activity
Novel series of oxadiazole derivatives have been synthesized and shown to possess potential antibacterial activity. The synthesis involves cyclization processes and the structures of these compounds are confirmed through various analytical techniques. Such research highlights the oxadiazole moiety's contribution to developing new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).
Heterocyclic Chemistry and Biological Activity Prediction
Research into the rearrangement of hydroxamic acids into oxadiazoles, and the synthesis of novel heterocyclic compounds, extends the understanding of these compounds' chemical behavior and potential biological activities. Predictive studies on biological activity support the exploration of new therapeutic applications (Potkin et al., 2012).
properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-4-2-3-5-13(11)20-9-14(19)18-7-6-12(8-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQJAQICJJBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)

![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2821880.png)
![(3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2821886.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2821888.png)


![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)